molecular formula C16H19N3O3 B2512185 2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 326008-25-7

2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B2512185
CAS RN: 326008-25-7
M. Wt: 301.346
InChI Key: IMLOGWSHQKSZPM-UHFFFAOYSA-N
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Description

The compound contains a pyrido[1,2-a]pyrimidine core, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products, including pharmaceuticals, dyes, and polymers .


Molecular Structure Analysis

The compound likely has a planar structure due to the conjugated system of double bonds in the pyrido[1,2-a]pyrimidine core. The presence of the morpholinyl and aldehyde groups may introduce some steric hindrance .


Chemical Reactions Analysis

The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation . The morpholinyl group may also participate in reactions, particularly if it acts as a leaving group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar aldehyde group and the potentially charged morpholinyl group could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s unique structure suggests potential as a drug candidate. Researchers explore its interactions with biological targets, such as enzymes or receptors, to design novel pharmaceuticals. Computational studies can predict its binding affinity and pharmacokinetic properties.

Anti-Inflammatory Agents

Pyrimidine-based compounds often exhibit anti-inflammatory activity. In particular, they inhibit prostaglandin E2 (PGE2) production by cyclooxygenase (COX) enzymes. By suppressing COX-1 and COX-2, these agents reduce PGE2 levels . Investigating this compound’s anti-inflammatory potential could lead to new therapies.

Biotin Carboxylase Inhibition

A specific biological target for this compound is biotin carboxylase. Researchers have synthesized related pyrido[2,3-d]pyrimidines with this target in mind . Understanding its mechanism of action against biotin carboxylase could have implications for metabolic disorders.

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. Its biological activity could also be investigated, given the known activities of similar compounds .

properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-10-5-4-6-19-14(10)17-15(13(9-20)16(19)21)18-7-11(2)22-12(3)8-18/h4-6,9,11-12H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLOGWSHQKSZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805098
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2,6-dimethylmorpholino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

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